molecular formula C3H11ClN2O2S B1375997 1-Aminopropane-2-sulfonamide hydrochloride CAS No. 1420660-61-2

1-Aminopropane-2-sulfonamide hydrochloride

Cat. No.: B1375997
CAS No.: 1420660-61-2
M. Wt: 174.65 g/mol
InChI Key: AVBIKLXDQUBZLP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-aminopropane-2-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 1-aminopropane-2-sulfonamide with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and purification processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Aminopropane-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Aminopropane-2-sulfonamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-aminopropane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1-Aminopropane-2-sulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications that may not be feasible with other sulfonamide derivatives.

Properties

IUPAC Name

1-aminopropane-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBIKLXDQUBZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420660-61-2
Record name 1-aminopropane-2-sulfonamide hydrochloride
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